Eucommin A

Übersicht

Beschreibung

Eucommin A is a lignan glycoside isolated from the bark of Eucommia ulmoides, a plant commonly used in traditional Chinese medicine. It is known for its various pharmacological properties and is a structural derivative of carbohydrates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Eucommin A can be synthesized through the extraction of Eucommia ulmoides bark. The process involves the following steps:

Extraction: The bark is collected and dried.

Isolation: The extract is filtered, and the filtrate is evaporated to dryness.

Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation procedures but on a larger scale. The use of advanced chromatographic methods ensures the purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Eucommin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert this compound into its alditol derivatives.

Substitution: Hydroxy groups in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents like acetic anhydride and sulfuric acid are used for substitution reactions.

Major Products:

Oxidation: Aldehydes and ketones.

Reduction: Alditol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Eucommin A exhibits significant pharmacological activities that have been studied extensively. Its potential therapeutic effects include:

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis and other autoimmune conditions. In a study exploring the multitarget mechanisms of Eucommia ulmoides, 28 active ingredients were identified, with this compound showing strong affinity for targets involved in inflammation, such as interleukin-1 beta and prostaglandin-endoperoxide synthase 2 .

- Antioxidant Activity : The compound has demonstrated antioxidant effects, which can help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications in aging and chronic disease management .

- Hepatoprotective Effects : this compound has been shown to protect liver cells from damage induced by toxins, suggesting its potential use in liver health supplements and treatments for liver diseases .

Metabolomics and Biomarker Discovery

Recent advancements in metabolomics have facilitated the exploration of this compound's role in metabolic pathways. Metabolomics involves the comprehensive analysis of metabolites within biological systems, providing insights into the biochemical impact of compounds like this compound.

- Biomarker Identification : Studies have utilized metabolomics to identify biomarkers associated with the therapeutic effects of this compound. For instance, metabolic profiling can reveal changes in metabolite levels that correlate with the administration of this compound, aiding in understanding its mechanisms of action .

- Drug Development : The integration of metabolomics in drug discovery processes has highlighted how compounds like this compound can influence metabolic networks, leading to more effective drug formulations .

Nutraceutical Applications

This compound is also being investigated for its potential as a nutraceutical ingredient:

- Dietary Supplements : Due to its health-promoting properties, this compound is being considered for inclusion in dietary supplements aimed at enhancing overall wellness, particularly regarding inflammation and oxidative stress .

- Functional Foods : The incorporation of this compound into functional foods could provide consumers with additional health benefits beyond basic nutrition, aligning with trends toward health-oriented food products .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Wirkmechanismus

Eucommin A exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.

Neuroprotective Effects: Modulates signaling pathways involved in neuronal survival and function.

Vergleich Mit ähnlichen Verbindungen

Eucommin A is compared with other lignan glycosides such as:

- Olivil 4’, 4"-di-O-β-D-glucopyranoside

- 1-Hydroxypinoresinol 4’, 4"-di-O-β-D-glucopyranoside

- Syringaresinol O-β-D-glucopyranoside

Uniqueness: this compound is unique due to its specific glycosidic linkage and the presence of medioresinol as its aglycone. This structural uniqueness contributes to its distinct pharmacological properties .

Biologische Aktivität

Eucommin A is a bioactive compound derived from Eucommia ulmoides, a plant known for its extensive use in traditional medicine, particularly in East Asia. This article delves into the biological activities of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Composition and Extraction

This compound is classified as an iridoid glycoside, which is one of the key active constituents in Eucommia ulmoides. Various extraction methods have been employed to isolate this compound, including:

- Water extraction : Utilized for its simplicity and effectiveness in retaining bioactive components.

- Ethanol extraction : Enhances the yield of phenolic compounds and flavonoids.

- Ultrasonic extraction : Increases efficiency and reduces extraction time.

The extraction process significantly influences the biological activity of this compound, as the method can affect the purity and concentration of the active compounds.

1. Antioxidant Properties

This compound exhibits potent antioxidant activity, which is crucial in combating oxidative stress—a contributing factor to various diseases including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing inflammation in various models .

3. Neuroprotective Effects

This compound has been shown to protect neuronal cells from damage induced by oxidative stress. In models of Alzheimer's disease, it enhances cholinergic signaling and reduces amyloid-beta deposition, which are critical factors in the progression of neurodegeneration .

The biological activities of this compound are mediated through several mechanisms:

- Regulation of signaling pathways : It modulates pathways such as NF-κB and MAPK, which are integral in inflammatory responses.

- Gut microbiota modulation : Recent studies suggest that this compound influences gut microbiota composition, which plays a role in its antihypertensive effects .

- Cellular protection : It enhances mitochondrial membrane potential (MMP) and promotes autophagy while inhibiting apoptosis in neuronal cells exposed to oxidative stress .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

-

Hypertension Management :

- A study involving hypertensive patients demonstrated that supplementation with Eucommia ulmoides extracts containing this compound led to significant reductions in blood pressure levels over a 12-week period. The study reported improvements in kidney function markers alongside changes in gut microbiota composition .

- Neurodegenerative Disorders :

Summary Table of Biological Activities

Eigenschaften

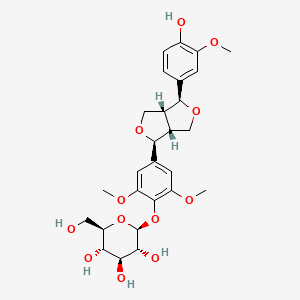

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O12/c1-33-17-6-12(4-5-16(17)29)24-14-10-37-25(15(14)11-36-24)13-7-18(34-2)26(19(8-13)35-3)39-27-23(32)22(31)21(30)20(9-28)38-27/h4-8,14-15,20-25,27-32H,9-11H2,1-3H3/t14-,15-,20+,21+,22-,23+,24+,25+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGVEKKQPFRBAS-UOVCOODASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331967 | |

| Record name | Eucommin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99633-12-2 | |

| Record name | Eucommin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99633-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucommin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.